1-Deazaadenosine - 14432-09-8

1-Deazaadenosine

Catalog Number: EVT-1188320
CAS Number: 14432-09-8
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Deaza-adenosine and its analogues represent a class of compounds that have been extensively studied due to their potential therapeutic applications. These compounds are structurally similar to adenosine but with the nitrogen atom at position 1 of the purine ring replaced by a carbon atom. This modification imparts unique pharmacological properties to the molecules, making them interesting targets for drug development. Research has explored their use in various fields, including antiviral, anticancer, and cardiovascular therapies, as well as their role in modulating immune responses and adenosine receptor activities123478910.

3-Deaza-Adenosine

    2'-Deoxy-1-Deaza-Adenosine

    • Compound Description: 2'-Deoxy-1-deaza-adenosine is a derivative of 1-deaza-adenosine lacking a hydroxyl group at the 2' position of the ribose sugar. This modification significantly affects its activity compared to 1-deaza-adenosine. While 1-deaza-adenosine displays agonist activity at both A1 and A2 adenosine receptors, 2'-deoxy-1-deaza-adenosine exhibits greater selectivity for the A1 receptor []. This difference highlights the importance of the 2'-hydroxyl group in A2 receptor binding.

    N6-[(R)-(-)-1-Methyl-2-Phenethyl]-1-Deaza-Adenosine (1-Deaza-R-PIA)

    • Compound Description: 1-Deaza-R-PIA is a N6-substituted derivative of 1-deaza-adenosine with a (R)-(-)-1-methyl-2-phenethyl group attached to the exocyclic amino group (N6) of the purine ring. This modification enhances its selectivity for A1 adenosine receptors compared to its parent compound, 1-deaza-adenosine [].

    N6-Cyclopentyl-1-Deaza-Adenosine (1-Deaza-CPA)

    • Compound Description: 1-Deaza-CPA is a N6-substituted derivative of 1-deaza-adenosine containing a cyclopentyl group attached to the N6 position. This modification contributes to its A1 adenosine receptor selectivity compared to its parent compound, 1-deaza-adenosine [].

    N6-Cyclohexyl-1-Deaza-Adenosine (1-Deaza-CHA)

    • Compound Description: 1-Deaza-CHA is a N6-substituted derivative of 1-deaza-adenosine where a cyclohexyl group replaces a hydrogen atom on the N6 position. Similar to other N6-substituted 1-deaza-adenosine analogues, this compound displays improved selectivity for A1 adenosine receptors compared to its parent compound [].

    N6-Cyclopentyl-2-Chloro-1-Deaza-Adenosine (1-Deaza-2-Cl-CPA)

    • Compound Description: 1-Deaza-2-Cl-CPA is a derivative of 1-deaza-adenosine incorporating both a cyclopentyl group at N6 and a chlorine atom at the 2-position of the purine ring. These modifications result in a compound with very high selectivity for A1 adenosine receptors, making it a valuable tool for investigating A1 receptor-mediated effects [].

    9-β-D-Arabinofuranosyl-1-deazaadenine (1-deaza-araA)

    • Compound Description: 1-deaza-araA is a derivative of 1-deaza-adenosine. This compound was synthesized as a candidate inhibitor for S-adenosylhomocysteinases and methyltransferases. []

    3'-Deoxyribofuranose derivative of 1-deaza-adenosine

    • Compound Description: 3'-Deoxyribofuranose derivative of 1-deaza-adenosine is a derivative of 1-deaza-adenosine. This compound is an inhibitor of adenosine deaminase from calf intestine. []

    1-Deaza-3′-O-Methyladenosine

    • Compound Description: 1-Deaza-3′-O-Methyladenosine is a derivative of 1-deaza-adenosine. In contrast to 2′-O-methyl derivative of 1-deaza-adenosine, 1-Deaza-3′-O-Methyladenosine is neither inhibitor nor substrate of adenosine deaminase. []

    6-Methyl-7-deaza-9-β-D-ribofuranosylpurine

    • Compound Description: 6-Methyl-7-deaza-9-β-D-ribofuranosylpurine is a 7-deaza analogue of 6-methyl-9-β-D-ribofuranosylpurine, which is a hydrophobic analogue of adenosine. It potently inhibited replication of poliovirus (PV) in HeLa cells and dengue virus (DENV) in Vero cells. []

    7-deaza-EHNA

    • Compound Description: 7-deaza-EHNA is a deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), which is a adenosine deaminase (ADA) inhibitor. 7-deaza-EHNA is a weaker inhibitor than EHNA. It displayed antitumor activity. []

    1,3-dideaza-EHNA

    • Compound Description: 1,3-dideaza-EHNA is a deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), which is a adenosine deaminase (ADA) inhibitor. 1,3-dideaza-EHNA is a weaker inhibitor than EHNA. It displayed antitumor activity. []

    N-Ethyl-1'-Deoxy-1'-(1-Deaza-6-Amino-9H-Purin-9-yl)-Beta-D-Ribofuranuronamide (1-Deaza-NECA)

    • Compound Description: 1-Deaza-NECA is a ribose-modified analogue of 1-deaza-adenosine. While less potent than its parent compound, it demonstrates agonist activity at both A1 and A2 adenosine receptors, indicating that the N1 nitrogen in the purine ring is not essential for binding or activity at these receptor subtypes [].

    5'-Deoxy-5'-(Isobutylthio)-1-Deazaadenosine (1-Deaza-SIBA)

    • Compound Description: 1-Deaza-SIBA is a 1-deaza analogue of 5'-(isobutylthio)adenosine (SIBA), known to exert various biological effects, potentially through inhibiting transmethylation reactions, S-adenosylhomocysteine hydrolase, or polyamine biosynthesis. Notably, 1-deaza-SIBA exhibits the ability to inhibit muscarinic receptor binding, suggesting a potential role in modulating membrane-mediated phenomena [].

    1-Deazaadenosine 3',5'-Cyclic Phosphate

    • Compound Description: 1-Deazaadenosine 3',5'-cyclic phosphate is a cyclic phosphate derivative of 1-deazaadenosine, synthesized as an analogue of adenosine 3',5'-cyclic phosphate (cAMP), a crucial second messenger in various cellular processes [].

    (±)1-Deazaaristeromycin

    • Compound Description: (±)1-Deazaaristeromycin is a carbocyclic nucleoside analogue of 1-deaza-adenosine. While showing weak inhibition of adenosine deaminase, it acts as a potent irreversible inactivator of S-adenosylhomocysteinase, suggesting potential therapeutic applications targeting this enzyme [].

    7-Deaza-cyclic Adenosine-5'-Diphosphate-Carbocyclic-Ribose (7-deaza-cADPcR)

    • Compound Description: 7-deaza-cADPcR is a 7-deaza analogue of cyclic ADP-carbocyclic-ribose (cADPcR). It acts as a full agonist of Ca2+-mobilizing activity [].

    7-Deaza-7-Bromo-Cyclic Adenosine-5'-Diphosphate-Carbocyclic-Ribose (7-deaza-7-Br-cADPcR)

    • Compound Description: 7-deaza-7-Br-cADPcR is a 7-deaza analogue of cyclic ADP-carbocyclic-ribose (cADPcR). It acts as a partial agonist of Ca2+-mobilizing activity [].

    7-Deaza-2′-C-Methyl-Adenosine

    • Compound Description: 7-Deaza-2′-C-Methyl-Adenosine is a potent and selective inhibitor of hepatitis C virus (HCV) replication with excellent pharmacokinetic properties. []
    Applications in Various Fields

    Antiviral Applications

    1-Deaza-adenosine analogues have shown promise as antiviral agents. For example, 7-deaza-2'-C-methyl-adenosine has demonstrated potent inhibitory effects against HCV replication and favorable pharmacokinetic properties, making it an attractive candidate for further investigation as a potential treatment for HCV infection1. Another study found that a 7-deaza analogue of adenosine potently inhibited replication of poliovirus and dengue virus, suggesting its potential as an antiviral therapeutic8.

    Anticancer Applications

    The antitumor activity of deaza analogues has been explored, with some compounds displaying activity comparable to that of known anticancer agents. For instance, 7-deaza-EHNA was identified as the most active compound in a series of deaza analogues, showing no correlation between ADA inhibition and antitumor activity, which suggests different mechanisms of action in antiviral and anticancer activities2.

    Cardiovascular Applications

    In the cardiovascular domain, 3-deaza-adenosine has been investigated for its hypotensive effects. It was found to significantly lower blood pressure in both normotensive and spontaneously hypertensive rats, indicating its potential as an antihypertensive agent7.

    Immunomodulatory Applications

    Deaza analogues have also been studied for their immunomodulatory effects. 3-Deazaadenosine, for example, was shown to attenuate lipopolysaccharide-induced inflammatory responses by inhibiting AP-1 and NF-κB signaling pathways, suggesting its potential as an anti-inflammatory drug5. Another study indicated that 3-deazaadenosine could inhibit lymphocyte function by a mechanism independent of S-adenosylhomocysteine hydrolase inhibition6.

    Platelet Aggregation Inhibition

    The inhibition of blood platelet aggregation by deaza analogues of adenosine has been examined, with the presence of a 6-amino group and nitrogen atoms at positions 3 and 7 of the purine moiety being required for inhibitory activity. This research contributes to the understanding of structure-activity relationships in this class of nucleoside analogues9.

    Classification

    1-Deazaadenosine falls under the category of nucleoside analogs, specifically purine nucleosides. It is classified as a purine derivative due to its structural similarity to adenosine, which is one of the two main classes of nucleosides (the other being pyrimidines). The compound exhibits distinct pharmacological properties that differentiate it from its parent compound, adenosine.

    Synthesis Analysis

    The synthesis of 1-Deazaadenosine has been approached through various methods, each with unique parameters and yields.

    Key Parameters

    • Coupling Conditions: 0.1 M phosphoramidite and 0.1 M S-ethyltetrazole with a coupling time of 450 seconds.
    • Protecting Groups: Methoxyacetyl for amino groups and triisopropylsilyl for 2′-OH groups were used during synthesis .
    Molecular Structure Analysis

    The molecular structure of 1-Deazaadenosine can be described as follows:

    • Chemical Formula: C₁₁H₁₃N₅O₄
    • Molecular Weight: Approximately 273.25 g/mol.
    • Structural Features:
      • The purine base is modified at the N(1) position, which is replaced by a carbon atom.
      • The ribofuranose sugar is attached at the N(9) position.

    Spectroscopic data provide insights into its structural characteristics:

    • NMR Spectroscopy: Protonation studies indicated that the protonation site is at N(3), as evidenced by shifts observed in 13C^{13}C NMR spectra .
    • UV Absorption: The compound exhibits two long-wavelength absorption maxima at 264 nm (ε = 12,500) and 280 nm (ε = 10,100), indicating its potential for interaction in biological systems .
    Chemical Reactions Analysis

    1-Deazaadenosine participates in various chemical reactions typical for nucleoside analogs:

    • Phosphorylation Reactions: It can undergo phosphorylation to form nucleotide analogs, which are critical for studying cellular processes.
    • Ribozyme Interactions: Its incorporation into ribozymes has been studied extensively, revealing altered catalytic activities compared to standard adenosine-containing ribozymes. Substitutions at specific positions (e.g., A14 and A15) resulted in significantly reduced catalytic activity .

    Reaction Conditions

    The reactions involving 1-Deazaadenosine often require specific conditions to optimize yields and selectivity, particularly when incorporated into larger oligonucleotide structures.

    Mechanism of Action

    The mechanism of action of 1-Deazaadenosine primarily revolves around its role as an adenosine receptor agonist:

    • Adenosine Receptor Interaction: It acts on both A₁ and A₂A subtypes of adenosine receptors but demonstrates reduced activity compared to adenosine itself. For instance, it has been shown to be about ten-fold less active than NECA (an adenosine receptor agonist) while retaining significant biological activity .

    This mechanism is crucial for its applications in pharmacology and therapeutic interventions.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Melting Point: Reported melting points range from approximately 99°C to over 190°C depending on derivatives synthesized .
    • Solubility: Soluble in common organic solvents like ethanol and acetone.

    Chemical Properties

    • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
    • Reactivity: Reacts with various nucleophiles due to the presence of functional groups on the ribose sugar.
    Applications

    The applications of 1-Deazaadenosine span several scientific domains:

    1. Biochemical Research: Used as a tool in studying ribozyme catalysis and RNA folding due to its ability to modify base-pairing interactions without completely disrupting nucleic acid structure.
    2. Pharmacological Studies: Investigated for potential therapeutic effects as an adenosine receptor agonist, particularly in cancer therapy where modulation of adenosine pathways can influence tumor growth and immune response .
    3. Synthetic Biology: Incorporated into synthetic oligonucleotides for developing novel biotechnological applications such as gene editing tools or RNA-based therapeutics.

    Properties

    CAS Number

    14432-09-8

    Product Name

    1-Deazaadenosine

    IUPAC Name

    (2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

    Molecular Formula

    C11H14N4O4

    Molecular Weight

    266.25 g/mol

    InChI

    InChI=1S/C11H14N4O4/c12-5-1-2-13-10-7(5)14-4-15(10)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1

    InChI Key

    NVUDDRWKCUAERS-PNHWDRBUSA-N

    SMILES

    C1=CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)O

    Synonyms

    (2S,3R,4S,5R)-2-(7-amino-3H-imidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

    Canonical SMILES

    C1=CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)O

    Isomeric SMILES

    C1=CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.